5-Cyclobutyl-1H-pyrazol-4-ylamine
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Overview
Description
5-Cyclobutyl-1H-pyrazol-4-ylamine is a heterocyclic compound with the molecular formula C7H11N3 It features a pyrazole ring substituted with a cyclobutyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1H-pyrazol-4-ylamine typically involves the cyclization of appropriate precursors. One common method is the condensation of cyclobutanone with hydrazine to form a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1H-pyrazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Cyclobutyl-1H-pyrazol-4-ylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.
1-Methyl-1H-pyrazol-5-amine: This compound has a methyl group instead of a cyclobutyl group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound features different substituents on the pyrazole ring
Uniqueness
5-Cyclobutyl-1H-pyrazol-4-ylamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-cyclobutyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3/c8-6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3,8H2,(H,9,10) |
InChI Key |
CLSREAYKPIDLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)N |
Origin of Product |
United States |
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